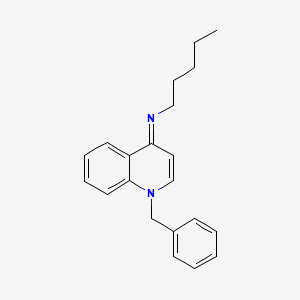![molecular formula C16H18ClNO4S B1199969 1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate CAS No. 135812-04-3](/img/structure/B1199969.png)
1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
概要
説明
UC-84, also known as NSC-615985, is a small molecule drug that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It has been primarily investigated for its potential in treating human immunodeficiency virus (HIV) infections. The compound has a molecular formula of C16H18ClNO4S and is known for its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV .
準備方法
合成経路と反応条件: UC-84の合成は、容易に入手可能な出発物質から始まる複数の段階を伴います。重要な段階には、コア構造の形成と、その活性に必要な官能基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています。
工業生産方法: UC-84の工業生産は、通常、バッチまたは連続フロー反応器を使用した大規模合成を伴います。プロセスは、品質の一貫性とスケーラビリティを確保するように設計されています。 高性能液体クロマトグラフィー(HPLC)は、生産中の化合物の純度と濃度を監視するために頻繁に使用されます .
化学反応の分析
反応の種類: UC-84は、以下を含むさまざまな化学反応を受けます。
酸化: UC-84は、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、UC-84の官能基を修飾し、その活性を変化させる可能性があります。
置換: 置換反応は、UC-84分子に異なる置換基を導入することができ、さまざまな特性を持つ類似体の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤は、目的の生成物に応じて、置換反応で使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、UC-84の酸化、還元、置換誘導体が含まれ、それぞれ生物活性に違いがある可能性があります .
4. 科学研究アプリケーション
UC-84は、さまざまな分野での応用について広く研究されてきました。
化学: UC-84は、NNRTIのメカニズムと逆転写酵素との相互作用を研究するためのモデル化合物として役立ちます。
生物学: UC-84に関する研究は、HIVの複製メカニズムと、ウイルス複製における逆転写酵素の役割に関する洞察を提供してきました。
医学: UC-84は、特にHIV感染症の治療における抗ウイルス剤としての可能性について調査されてきました。前臨床試験では有望な結果を示していますが、臨床開発では課題に直面しています。
科学的研究の応用
UC-84 has been extensively studied for its applications in various fields:
Chemistry: UC-84 serves as a model compound for studying the mechanisms of NNRTIs and their interactions with reverse transcriptase.
Biology: Research on UC-84 has provided insights into the replication mechanisms of HIV and the role of reverse transcriptase in viral replication.
Medicine: UC-84 has been investigated for its potential as an antiviral agent, particularly in the treatment of HIV infections. It has shown promise in preclinical studies but has faced challenges in clinical development.
作用機序
UC-84は、HIVの逆転写酵素を阻害することによって効果を発揮します。この酵素は、ウイルスRNAをDNAに変換する役割を担い、ウイルス複製サイクルにおいて重要なステップです。UC-84は、逆転写酵素の特定の部位に結合し、その機能を実行することを防ぎます。 この阻害は、複製プロセスを阻害し、感染した個体におけるウイルス量を減らします .
類似化合物:
UC-781: 作用機序が類似しているが、効力と耐性プロファイルが異なる別のNNRTI。
エファビレンツ(サスティバ): 強力な結合モードの阻害を示す、よく知られているNNRTI。
ネビラピン(ビラムン): 急速平衡結合モードを示すNNRTI。
UC-84の独自性: UC-84は、その結合モードと逆転写酵素との相互作用において独特です。他のNNRTIと類似点がありますが、その特定の構造と結合特性は、他の化合物と区別されます。 UC-84は、さまざまなHIV株に対してさまざまな有効性を示しており、汎用的な抗ウイルス剤としての可能性を示しています .
類似化合物との比較
UC-781: Another NNRTI with a similar mechanism of action but differing in potency and resistance profile.
Efavirenz (Sustiva): A well-known NNRTI with a tight-binding mode of inhibition.
Nevirapine (Viramune): An NNRTI with a rapid-equilibrium binding mode.
Uniqueness of UC-84: UC-84 is unique in its binding mode and interaction with reverse transcriptase. While it shares similarities with other NNRTIs, its specific structure and binding characteristics distinguish it from other compounds. UC-84 has shown varying degrees of effectiveness against different strains of HIV, highlighting its potential as a versatile antiviral agent .
特性
CAS番号 |
135812-04-3 |
|---|---|
分子式 |
C16H18ClNO4S |
分子量 |
355.8 g/mol |
IUPAC名 |
propan-2-yl 2-chloro-5-[(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H18ClNO4S/c1-9(2)22-16(20)12-8-11(4-5-13(12)17)18-15(19)14-10(3)21-6-7-23-14/h4-5,8-9H,6-7H2,1-3H3,(H,18,19) |
InChIキー |
FMQGUMRNTBJHEA-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
正規SMILES |
CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Key on ui other cas no. |
135812-04-3 |
同義語 |
2-chloro-5-((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonylamino)benzoic acid 1-methylethyl ester NSC 615985 NSC-615985 UC84 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
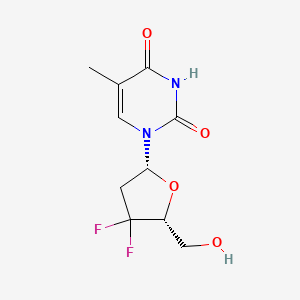
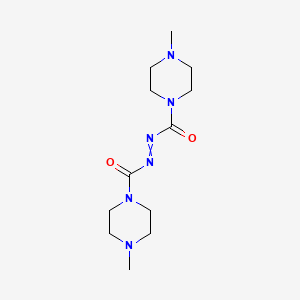
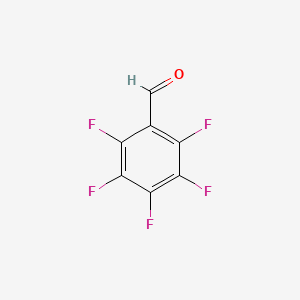
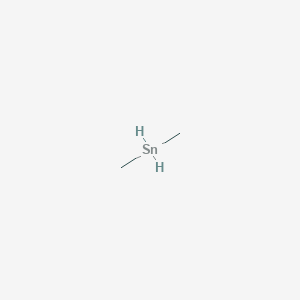
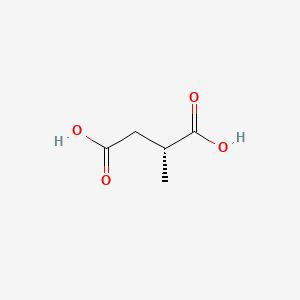
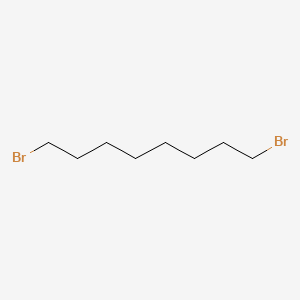
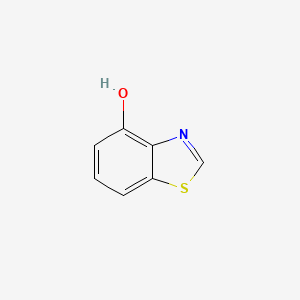
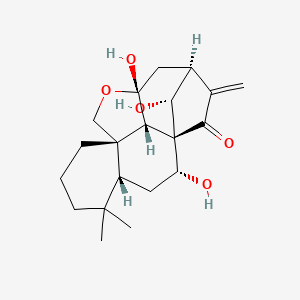
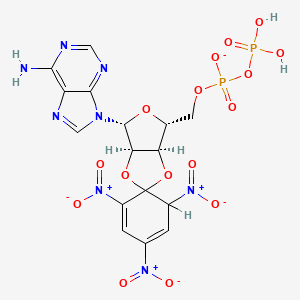
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
